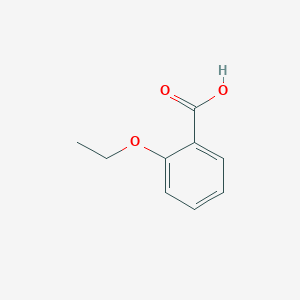

2-エトキシ安息香酸

概要

説明

2-エトキシ安息香酸は、オルト-エトキシ安息香酸としても知られており、分子式C₉H₁₀O₃を持つ有機化合物です。これは、カルボキシル基に対してオルト位置にエトキシ基が置換された安息香酸の誘導体です。 この化合物は、化学、生物学、医学、および産業を含むさまざまな分野でその応用で知られています .

合成経路と反応条件:

エステル化と加水分解: 2-エトキシ安息香酸を合成する一般的な方法の1つは、サリチル酸をエタノールとエステル化し、続いて加水分解を行う方法です。この反応は通常、硫酸などの酸触媒を必要とし、還流条件下で行われます。

フリーデル・クラフツアルキル化: 別の方法には、アルミニウムクロリドなどのルイス酸触媒の存在下で、安息香酸を塩化エチルとフリーデル・クラフツアルキル化する方法があります。この方法では、ベンゼン環に直接エトキシ基が導入されます。

工業生産方法: 2-エトキシ安息香酸の工業生産では、そのシンプルさとコスト効率からエステル化法が用いられることがよくあります。このプロセスは、効率的な生産を確保するために、大型反応器と連続フローシステムを使用してスケールアップされます。

反応の種類:

酸化: 2-エトキシ安息香酸は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して、通常、酸化反応を受けることができ、対応するキノンまたは他の酸化された誘導体を形成します。

還元: 2-エトキシ安息香酸の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成でき、2-エトキシベンジルアルコールが生成されます。

置換: 2-エトキシ安息香酸中のエトキシ基は、求核性芳香族置換反応によって他の官能基に置き換えることができます。一般的な試薬には、水酸化ナトリウムまたは他の強塩基が含まれます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、通常は無水溶媒中で。

置換: 水酸化ナトリウム、tert-ブトキシドカリウム、多くの場合、ジメチルスルホキシドなどの極性非プロトン性溶媒中。

主要な生成物:

酸化: キノン、カルボン酸。

還元: アルコール、アルデヒド。

置換: 使用される求核試薬に応じて、さまざまな置換された安息香酸。

科学研究への応用

2-エトキシ安息香酸は、科学研究において幅広い用途を持っています:

化学: 医薬品や農薬を含むさまざまな有機化合物の合成における前駆体として使用されます。

生物学: 生物学的研究では、芳香族酸の代謝と生体変換を研究するためのモデル化合物として役立ちます。

医学: 2-エトキシ安息香酸は、一部の歯科用セメントの成分であり、根端充填に使用される材料の配合に役立ち、病原体の侵入を防ぎます.

産業: 染料、顔料の製造、および他のファインケミカルの合成における中間体として使用されます。

科学的研究の応用

2-Ethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a model compound for studying the metabolism and biotransformation of aromatic acids.

Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other fine chemicals.

作用機序

2-エトキシ安息香酸がその効果を発揮するメカニズムは、その用途によって異なります:

歯科用セメント中: 歯科用組織に付着する安定したマトリックスを形成することにより作用し、微生物の侵入に対するバリアを提供します。

生物系: 酵素変換を受ける可能性があり、酵素や受容体などのさまざまな分子標的に作用する代謝産物を生成します。

類似化合物の比較

2-エトキシ安息香酸は、他の安息香酸誘導体と比較できます:

安息香酸: エトキシ基がない親化合物であり、疎水性が低く、反応性が異なります。

2-メトキシ安息香酸: 2-エトキシ安息香酸に似ていますが、エトキシ基の代わりにメトキシ基があり、溶解性と反応性の違いが生じます。

2-ヒドロキシ安息香酸(サリチル酸): オルト位置にヒドロキシル基が含まれており、エステル化や他の置換反応でより反応性が高くなります。

これらの比較は、2-エトキシ安息香酸の独自の特性、たとえばその特定の反応性パターンとさまざまな分野での応用を強調しています。

類似化合物との比較

2-Ethoxybenzoic acid can be compared with other benzoic acid derivatives:

Benzoic Acid: The parent compound, which lacks the ethoxy group, is less hydrophobic and has different reactivity.

2-Methoxybenzoic Acid: Similar to 2-ethoxybenzoic acid but with a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

2-Hydroxybenzoic Acid (Salicylic Acid): Contains a hydroxyl group at the ortho position, making it more reactive in esterification and other substitution reactions.

These comparisons highlight the unique properties of 2-ethoxybenzoic acid, such as its specific reactivity patterns and applications in various fields.

特性

IUPAC Name |

2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZMPRGFOOFSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059638 | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-11-2 | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

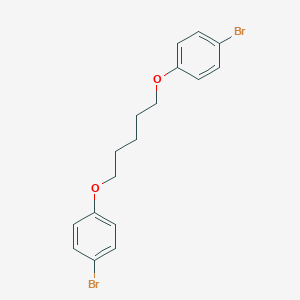

Feasible Synthetic Routes

A: Research suggests that 2-Ethoxybenzoic acid, a key component of some dental cements, can impact cell viability. Studies using human periodontal ligament fibroblasts showed that exposure to 2-Ethoxybenzoic acid-based cements led to a significant decrease in mitochondrial dehydrogenase activity, indicating reduced cell viability. [] This cytotoxic effect was attributed to the presence of eugenol in these cements. [] Interestingly, at lower concentrations, eugenol was found to stimulate mitochondrial dehydrogenase activity, suggesting a possible cellular adaptive response. []

ANone: The molecular formula of 2-Ethoxybenzoic acid is C9H10O3, and its molecular weight is 166.17 g/mol.

A: While specific data on the stability of 2-Ethoxybenzoic acid under various conditions is limited within the provided research, one study demonstrated the synthesis of bismuth carboxylates, including the 2-Ethoxybenzoic acid derivative, through solvent-free reactions. [] This suggests potential stability at elevated temperatures required for this reaction type. Further research is necessary to comprehensively understand the stability profile of 2-Ethoxybenzoic acid.

ANone: The provided research does not delve into the catalytic properties or applications of 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss computational chemistry or modeling studies on 2-Ethoxybenzoic acid.

A: Research indicates that 2-Ethoxybenzoic acid and its derivatives exhibit potent anticoccidial activity. [] The presence of an ethoxy group at the 2-position was found to be particularly crucial for this activity. [] While other 2-substitutions like alkoxy, alkythio, and alkylamino groups also demonstrated some anticoccidial effects, the 2-ethoxy group consistently yielded the most potent compounds. []

ANone: The provided research papers do not discuss specific formulation strategies for 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss SHE regulations related to 2-Ethoxybenzoic acid.

ANone: The provided research papers do not offer detailed information regarding the pharmacokinetics and pharmacodynamics of 2-Ethoxybenzoic acid.

ANone: The provided research papers do not discuss resistance or cross-resistance related to 2-Ethoxybenzoic acid.

ANone: The provided research papers do not focus on drug delivery and targeting strategies for 2-Ethoxybenzoic acid.

ANone: No information regarding biomarkers associated with 2-Ethoxybenzoic acid is available in the provided research papers.

A: Researchers have successfully developed and validated a molecularly imprinted polymer (MIP) for the selective solid-phase extraction (SPE) of ethopabate, a derivative of 2-Ethoxybenzoic acid, from chicken tissue samples. [] This method utilizes the specific binding properties of the imprinted polymer to extract and concentrate ethopabate, followed by quantification using High-Performance Liquid Chromatography (HPLC). [] This approach offers high sensitivity, with a limit of detection (LOD) of 0.05 ng/mL and a limit of quantification (LOQ) of 0.32 ng/mL. [] This demonstrates the potential for adapting similar MIP-based techniques for the analysis of 2-Ethoxybenzoic acid in various complex matrices.

ANone: The environmental impact and degradation pathways of 2-Ethoxybenzoic acid are not addressed in the provided research.

A: While the provided research doesn't directly investigate the dissolution and solubility of 2-Ethoxybenzoic acid, several studies utilize different solvents for its synthesis and analysis. For example, one study employed ethanol for crystallization, [] while another used dimethylsulfoxide for electron spin resonance spectroscopy analysis, [] indicating solubility in these solvents. Further research is needed to comprehensively evaluate its dissolution rate and solubility in various media and understand its impact on bioavailability.

A: The research paper discussing the MIP-based SPE method for ethopabate provides details on method validation, including accuracy, precision, and specificity. [] This information emphasizes the reliability and applicability of this technique for quantifying ethopabate in chicken tissue.

A: While not explicitly discussed, the research papers highlight the importance of purity and yield optimization during the synthesis of 2-Ethoxybenzoic acid and its derivatives. [, , , ] This indirectly reflects the significance of quality control measures in ensuring the consistency, safety, and efficacy of the compound throughout its development and production.

ANone: No data is available on the immunogenicity and immunological responses associated with 2-Ethoxybenzoic acid in the provided research papers.

ANone: The provided research does not discuss any interactions between 2-Ethoxybenzoic acid and drug transporters.

ANone: The provided research papers do not contain information about the potential of 2-Ethoxybenzoic acid to interact with drug-metabolizing enzymes.

A: A study investigating the interaction of various dental materials with synthetic phospholipid liposomes provides insights into the biocompatibility of 2-Ethoxybenzoic acid. [] The research shows that 2-Ethoxybenzoic acid, due to its lipophilic nature, significantly alters the thermotropic phase behavior of liposomes, indicating its interaction with lipid bilayers. [] This interaction, characterized by a decrease in the phase transition temperature and enthalpy, suggests that 2-Ethoxybenzoic acid can integrate into and potentially disrupt biological membranes. [] These findings emphasize the need for further research to thoroughly evaluate the biocompatibility and potential effects of 2-Ethoxybenzoic acid on cellular structures and functions.

ANone: The provided research papers do not address recycling and waste management strategies for 2-Ethoxybenzoic acid.

A: The provided research highlights the use of various analytical techniques, including electron spin resonance spectroscopy, [] X-ray diffraction, [, ] infrared spectroscopy, [] and high-performance liquid chromatography. [, ] These techniques represent essential tools for characterizing and studying 2-Ethoxybenzoic acid and its derivatives.

A: A 1958 study investigated a series of cements formed by reacting zinc oxide with liquids containing various proportions of 2-Ethoxybenzoic acid and eugenol, marking an early exploration into the material properties of 2-Ethoxybenzoic acid in dental applications. [] This research identified an optimal ratio of 5:3 for 2-Ethoxybenzoic acid to eugenol, leading to the development of the so-called EBA cement, which is still used today. []

A: The research on 2-Ethoxybenzoic acid spans across various disciplines, including organic chemistry, [, , , , ] analytical chemistry, [] medicinal chemistry, [, ] and materials science. [, , ] This interdisciplinary approach highlights the versatility of 2-Ethoxybenzoic acid and its potential applications in diverse fields. For instance, the development of MIP for 2-Ethoxybenzoic acid derivatives for use in food safety analysis showcases the synergy between polymer chemistry and analytical chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![2-Methyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B46988.png)